molecular formula C9H11NO2 B14854382 3-Ethyl-2-hydroxybenzamide

3-Ethyl-2-hydroxybenzamide

Cat. No.: B14854382
M. Wt: 165.19 g/mol
InChI Key: XLEUYAMTUUEOBX-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxybenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring, with an amide functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydroxybenzamide can be achieved through the direct condensation of 3-ethyl-2-hydroxybenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported as an effective catalyst for this type of reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature conditions and continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of 3-ethyl-2-hydroxybenzoic acid or 3-ethyl-2-hydroxybenzaldehyde.

    Reduction: Formation of 3-ethyl-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-hydroxybenzamide is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Its combination of antioxidant, thrombin-inhibitory, and anticancer activities makes it a compound of significant interest for further research and development .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)11)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12)

InChI Key

XLEUYAMTUUEOBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)N)O

Origin of Product

United States

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